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Compound of Interest

Compound Name: 3-Buten-1-ol

Cat. No.: B139374 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-buten-1-ol,
tailored for researchers, scientists, and drug development professionals. It includes detailed

data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), presented in a structured format for clarity and comparative analysis.

Experimental protocols and visualizations of the analytical workflow are also included to

provide a complete picture of the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 3-buten-1-ol, both ¹H (proton) and ¹³C (carbon-13)

NMR spectra are crucial for its structural elucidation.

¹H NMR Data
Proton NMR spectroscopy of 3-buten-1-ol reveals five distinct signals corresponding to the

different types of protons in the molecule. The spectrum is typically recorded in deuterated

chloroform (CDCl₃) at 400 MHz.[1]

Table 1: ¹H NMR Spectroscopic Data for 3-Buten-1-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.86 - 5.76 m 1H H-3

5.13 - 5.05 m 2H H-4

3.68 t, J=6.4 Hz 2H H-1

2.30 q, J=6.6 Hz 2H H-2

1.85 s 1H -OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and

temperature.

¹³C NMR Data
Carbon-13 NMR spectroscopy provides information about the carbon framework of the

molecule. The ¹³C NMR spectrum of 3-buten-1-ol shows four distinct signals, corresponding to

the four carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3-Buten-1-ol

Chemical Shift (δ) ppm Assignment

134.8 C-3

117.2 C-4

61.8 C-1

38.6 C-2

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 3-buten-1-ol exhibits

characteristic absorption bands for the hydroxyl and alkene functional groups.
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Table 3: Key IR Absorption Bands for 3-Buten-1-ol

Wavenumber (cm⁻¹) Description Functional Group

3330 (broad) O-H stretch Alcohol

3078 =C-H stretch Alkene

2927 C-H stretch (sp³) Alkane

1643 C=C stretch Alkene

1430 CH₂ bend Alkane

1058 C-O stretch Alcohol

995, 914 =C-H bend (out-of-plane) Alkene

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron ionization (EI) is a common method used for the mass spectral analysis

of 3-buten-1-ol. The molecular ion peak ([M]⁺) is observed at m/z 72, corresponding to the

molecular weight of the compound.[2][3]

Table 4: Major Fragments in the Mass Spectrum of 3-Buten-1-ol

m/z Relative Intensity Possible Fragment

72 Low [C₄H₈O]⁺ (Molecular Ion)

57 Moderate [C₄H₉]⁺

44 High [C₂H₄O]⁺

41 High [C₃H₅]⁺ (Allyl cation)

31 High [CH₂OH]⁺

Experimental Protocols
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Detailed experimental procedures are essential for the reproducible acquisition of high-quality

spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 3-buten-1-ol into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

Cap the tube and gently invert it several times to ensure the sample is completely dissolved

and the solution is homogeneous.

Data Acquisition:

Instrument: A 400 MHz NMR spectrometer is typically used.[1]

¹H NMR: Standard parameters for a one-dimensional proton experiment are used. The

spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). A

sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled carbon experiment is performed. The spectral width is set to

encompass the expected carbon chemical shifts (e.g., 0-150 ppm). A larger number of scans

is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of neat 3-buten-1-ol onto one salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, creating a thin liquid film between the

plates.

Mount the salt plates in the sample holder of the IR spectrometer.

Data Acquisition:
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Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

A background spectrum of the empty sample compartment is first recorded.

The sample is then placed in the beam path, and the sample spectrum is acquired. The

instrument software automatically subtracts the background spectrum to produce the final IR

spectrum of the sample.

Mass Spectrometry
Sample Introduction:

For a volatile liquid like 3-buten-1-ol, direct injection via a heated probe or coupling with a

gas chromatograph (GC-MS) can be used.

Data Acquisition (Electron Ionization - EI):

Ionization Energy: A standard electron energy of 70 eV is used to ionize the sample

molecules.[2]

Mass Analyzer: A quadrupole or time-of-flight mass analyzer is commonly used to separate

the ions based on their mass-to-charge ratio.

The detector records the abundance of each ion, and the data is plotted as a mass

spectrum.

Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of 3-
buten-1-ol.
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Caption: Workflow for the spectroscopic analysis and structural elucidation of 3-buten-1-ol.
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Caption: Logical flow of information from different spectroscopic techniques to confirm the

structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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